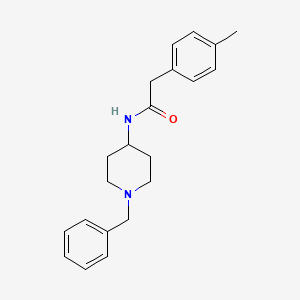

N-(1-benzyl-4-piperidinyl)-2-(4-methylphenyl)acetamide

Description

Synthesis Analysis

The synthesis of N-(1-benzyl-4-piperidinyl)-2-(4-methylphenyl)acetamide and related compounds involves complex chemical procedures. For instance, Khalid et al. (2014) describe the synthesis of N-aryl/aralkyl substituted acetamide derivatives by pairing benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom with different electrophiles. These steps are crucial for obtaining a variety of N-substituted derivatives of acetamide bearing the piperidine moiety (Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often complex and requires detailed analysis. Ismailova et al. (2014) elucidate the structure of a related compound, highlighting the importance of crystallographic studies in understanding the molecular conformation and interactions, such as hydrogen bonding and C—H⋯O interactions (Ismailova et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(1-benzyl-4-piperidinyl)-2-(4-methylphenyl)acetamide derivatives are diverse. Sekiya and Ito (1963) explored reactions of N-benzylidene-α-acetamidobenzylamine with dialkylamines, leading to new benzylidenediamine types, showcasing the reaction versatility of acetamide compounds (Sekiya & Ito, 1963).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystalline structure, are influenced by their molecular configuration. Davis and Healy (2010) synthesized a compound within this class and analyzed its crystalline structure, emphasizing the non-planar discrete molecular arrangement stabilized by hydrogen bonds, which affects its physical properties (Davis & Healy, 2010).

Chemical Properties Analysis

Understanding the chemical properties of N-(1-benzyl-4-piperidinyl)-2-(4-methylphenyl)acetamide derivatives involves studying their reactivity, stability, and interaction with other molecules. Mercadante et al. (2013) discuss the synthesis and oxidative capabilities of related compounds, demonstrating their potential in various chemical reactions and applications (Mercadante et al., 2013).

Scientific Research Applications

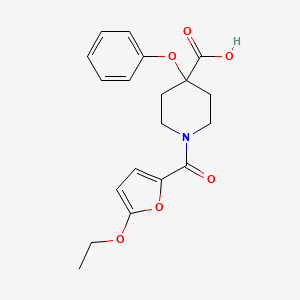

Pharmaceutical Salt Formulations

The development of salt forms of N-(1-benzyl-4-piperidinyl)-2-(4-methylphenyl)acetamide, specifically as benzoate or a solvate, has been explored for use in pharmaceutical compositions and therapeutics. These salt formulations can enhance the drug's stability, solubility, and bioavailability, making them more effective in therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).

DNA and Protein Binding Studies

N-(1-benzyl-4-piperidinyl)-2-(4-methylphenyl)acetamide derivatives have been synthesized and their binding interactions with calf thymus DNA (CT DNA) and bovine serum albumin (BSA) have been studied. These compounds show the potential for intercalation with CT DNA, indicated by hypochromism and red shift, suggesting a strong interaction mechanism. Furthermore, they exhibit a strong ability to bind with BSA, with a static quenching mechanism observed, highlighting their potential in drug delivery systems and bioactive molecule development (N. Raj, 2020).

Antimicrobial Nano-Materials

Research has also focused on the antimicrobial properties of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives. These compounds have shown to be more effective against fungi than bacteria, with particular efficacy against Candida species. This suggests their potential as antimicrobial agents, especially in the development of new treatments for fungal infections (B. Mokhtari & K. Pourabdollah, 2013).

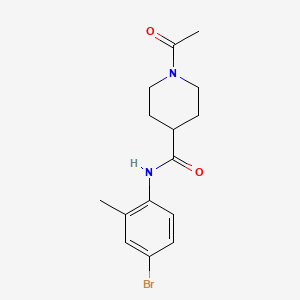

Enzyme Inhibitory Activities

A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their enzyme inhibitory activities. These compounds have shown promising activity against acetylcholinesterase and butyrylcholinesterase, as well as lipoxygenase enzymes. This indicates their potential in the development of treatments for diseases associated with enzyme dysfunction, such as Alzheimer's disease and inflammatory conditions (H. Khalid et al., 2014).

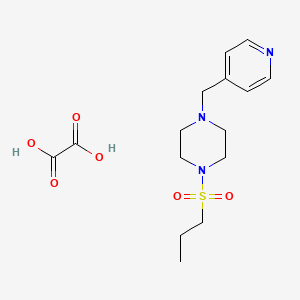

ACAT-1 Inhibition for Cholesterol Management

2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride has been identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1. This compound exhibits significant selectivity for ACAT-1 over ACAT-2, suggesting its potential in the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis (K. Shibuya et al., 2018).

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-17-7-9-18(10-8-17)15-21(24)22-20-11-13-23(14-12-20)16-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMWHVGJTOYZJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

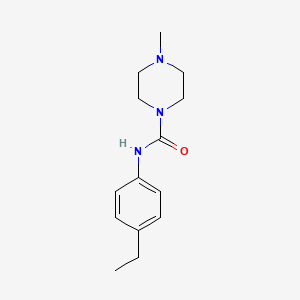

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322209 | |

| Record name | N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47199095 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide | |

CAS RN |

132862-86-3 | |

| Record name | N-(1-benzylpiperidin-4-yl)-2-(4-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5500698.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5500776.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)